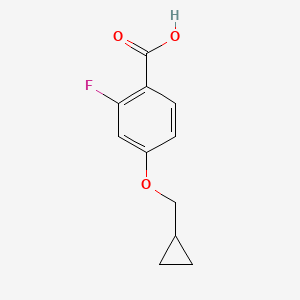

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Description

BenchChem offers high-quality 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7H,1-2,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUOOCAJGLYUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small atomic radius, and ability to form strong bonds with carbon—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1]. Within this context, 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid has emerged as a significant structural motif and a valuable intermediate for the synthesis of complex therapeutic agents.

This technical guide provides a comprehensive overview of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, detailing its physicochemical properties, plausible synthetic routes, analytical methodologies, and its role as a crucial building block in the development of novel therapeutics. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Physicochemical Properties and Structural Data

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a substituted aromatic carboxylic acid. Its core structure consists of a benzoic acid backbone, functionalized with a fluorine atom at the 2-position and a cyclopropylmethoxy group at the 4-position. This combination of a flexible ether linkage, a rigid cyclopropyl ring, and an electron-withdrawing fluorine atom provides a unique conformational and electronic profile, making it an attractive component for molecular design.

| Property | Value | Source |

| CAS Number | 742086-08-4 | [2] |

| Molecular Formula | C₁₁H₁₁FO₃ | [2] |

| Molecular Weight | 210.20 g/mol | [2] |

| Appearance | White to yellow powder or crystals | |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [2] |

| LogP (Computed) | 2.3127 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 4 | [2] |

| Storage | Sealed in dry, room temperature |

Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid: A Plausible Synthetic Approach

While specific, peer-reviewed synthetic procedures for 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid are not extensively detailed in publicly available literature, a scientifically sound and logical pathway can be constructed based on established organic chemistry principles. A common and effective strategy involves a two-step process starting from a commercially available precursor, 2,4-difluorobenzoic acid. This approach leverages a nucleophilic aromatic substitution followed by hydrolysis.

An alternative and equally viable route would be the Williamson ether synthesis on 2-fluoro-4-hydroxybenzoic acid, followed by the introduction of the cyclopropylmethoxy group.

Below is a detailed, step-by-step protocol for the synthesis starting from 2,4-difluorobenzoic acid.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Step 1: Synthesis of Methyl 4-(Cyclopropylmethoxy)-2-fluorobenzoate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cyclopropanemethanol (1.2 equivalents) to anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise. Causality: Sodium hydride acts as a strong base to deprotonate the alcohol, forming the more nucleophilic sodium cyclopropylmethoxide. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

-

Addition of Ester: Once the hydrogen evolution ceases, add a solution of methyl 2,4-difluorobenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Causality: The nucleophilic alkoxide displaces the fluorine atom at the 4-position of the benzene ring, which is more activated towards nucleophilic substitution than the fluorine at the 2-position due to the electron-withdrawing effect of the carboxyl group.

-

Work-up: After completion, cool the reaction mixture to room temperature and quench carefully by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 4-(cyclopropylmethoxy)-2-fluorobenzoate.

Step 2: Hydrolysis to 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

-

Saponification: Dissolve the crude ester from Step 1 in a mixture of methanol and water. Add sodium hydroxide (NaOH, 2.0 equivalents) and heat the mixture to reflux for 2-4 hours. Causality: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions (saponification).

-

Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2 with 1M hydrochloric acid (HCl).

-

Isolation and Purification: The product, 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, will precipitate out of the acidic solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Role as a key intermediate in the drug discovery process.

Analytical and Spectroscopic Characterization

The identity and purity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid can be confirmed using a suite of standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the final compound and for monitoring the progress of the synthesis. A reverse-phase C18 column with a mobile phase consisting of a gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile or methanol is typically effective.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode would be expected to show a prominent ion corresponding to [M-H]⁻ at m/z 209.2.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methylene protons of the methoxy group, and the protons of the cyclopropyl ring. The aromatic protons will exhibit splitting patterns influenced by both the fluorine atom and the other substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-O and C-F stretching vibrations.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. Based on the safety data for structurally similar fluorobenzoic acids, the following guidelines are recommended:[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Hazard Statements (Anticipated): Based on related compounds, it may be harmful if swallowed and may cause skin and eye irritation.[3]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid stands as a testament to the enabling power of fluorinated building blocks in contemporary drug discovery. Its unique structural features make it a valuable intermediate for the synthesis of novel compounds with potentially enhanced pharmacological profiles. While not a therapeutic agent in its own right, its role as a precursor is critical. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, its applications, and analytical and safety considerations to aid researchers in leveraging this important molecule for the advancement of pharmaceutical science.

References

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). IL285528B2 - Process for preparing –3-(S)-cyclopropylmethoxy-4-methanesulfonylaminobenzoic acid 1-(3-cyclopropylmethoxy-4-difluoromethoxy-phenyl-2-(5,3-dichloro-1-oxy-pyridin-4-yl)-ethyl ester, intermediate thereof and processes for preparing same.

-

PrepChem.com. (n.d.). Preparation of 4-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). DE69936350T2 - Process for preparing fluorinated benzoic acids.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Google Patents. (n.d.). US Patent for Inhibitors of Stearoyl-CoA desaturase. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

PubChem. (n.d.). 4-Cyclopropyl-2-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.

-

The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Fluorobenzoic Acid. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2020). Activity Exerted by Fluoro-2,4- Dioxaspiro[Bicyclo[3.3.1]Indene Derivative Against Ischemia/Reperfusion Injury. Retrieved from [Link]pdf)

Sources

The Strategic Intermediate: A Technical Guide to 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Abstract

This technical guide provides an in-depth analysis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (CAS 742086-08-4), a key building block in modern medicinal chemistry. We will explore its physicochemical properties, provide a detailed, field-proven synthesis protocol, and discuss its critical role in the development of next-generation therapeutics, particularly as a scaffold for potent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic and discovery programs.

Introduction: The Value Proposition of a Fluorinated Scaffold

In the landscape of drug discovery, the thoughtful incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry strategy. The unique electronic properties of fluorine—its high electronegativity and small van der Waals radius—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid has emerged as a particularly valuable intermediate, combining the advantageous properties of a 2-fluorobenzoic acid moiety with a cyclopropylmethoxy group. This combination offers a unique conformational and electronic profile, making it an attractive starting point for the synthesis of complex, biologically active molecules.

The 2-fluoro substituent serves to modulate the acidity of the carboxylic acid and can participate in crucial hydrogen bonding interactions with protein targets. The 4-cyclopropylmethoxy group, on the other hand, can enhance metabolic stability by blocking potential sites of oxidative metabolism and provides a rigid, lipophilic handle to explore binding pockets. This guide will illuminate the synthesis and application of this strategic building block, providing the necessary technical insights for its effective utilization.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe handling and successful application in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 742086-08-4 | ChemScene[1] |

| Molecular Formula | C₁₁H₁₁FO₃ | ChemScene[1] |

| Molecular Weight | 210.20 g/mol | ChemScene[1] |

| Appearance | White to yellow powder or crystals | Sigma-Aldrich |

| Purity | ≥95% | ChemScene[1] |

| Storage | Sealed in a dry, room-temperature environment | Sigma-Aldrich |

Safety Information:

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).

Synthesis and Mechanistic Insights

The synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid can be achieved through a multi-step sequence, logically constructed from readily available starting materials. The following protocol is a robust and scalable approach adapted from methodologies reported for structurally analogous compounds, such as in patent CN102417449A, which details the synthesis of a similar difluoromethoxybenzoic acid derivative[2]. The core strategy involves the selective alkylation of a phenolic hydroxyl group followed by oxidation of an aldehyde to the corresponding carboxylic acid.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzaldehyde

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoro-4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M solution.

-

Alkylation: To the stirring suspension, add (bromomethyl)cyclopropane (1.2 eq.) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(cyclopropylmethoxy)-2-fluorobenzaldehyde as a pure compound.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. An excess of the base and alkylating agent ensures the complete consumption of the starting material.

Step 2: Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

-

Reaction Setup: In a round-bottom flask, dissolve the 4-(cyclopropylmethoxy)-2-fluorobenzaldehyde (1.0 eq.) from the previous step in a mixture of tert-butanol and water (e.g., a 3:1 ratio).

-

Oxidation: To this solution, add sodium dihydrogen phosphate (NaH₂PO₄, 1.2 eq.) followed by the slow, portion-wise addition of sodium chlorite (NaClO₂, 3.0 eq.) at room temperature. A color change to yellowish-green is typically observed.

-

Reaction Progression: Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 2-3 with 1 M hydrochloric acid (HCl). A precipitate should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude 4-(cyclopropylmethoxy)-2-fluorobenzoic acid can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford the final product with high purity.

Causality Behind Experimental Choices: The Pinnick oxidation is a mild and efficient method for oxidizing aldehydes to carboxylic acids in the presence of other functional groups. Sodium chlorite is the oxidant, and sodium dihydrogen phosphate acts as a buffer and a chlorine scavenger to prevent the formation of explosive chlorine dioxide gas.

Applications in Drug Discovery: A Focus on Stearoyl-CoA Desaturase (SCD) Inhibition

The true value of a synthetic building block is realized in its application. 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a key intermediate in the synthesis of potent inhibitors of Stearoyl-CoA Desaturase (SCD). SCD is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the formation of monounsaturated fatty acids. Overexpression of SCD has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target[3][4].

The incorporation of the 4-(cyclopropylmethoxy)-2-fluorobenzoic acid moiety into SCD inhibitors is strategic. The carboxylic acid can form a key salt bridge or hydrogen bond interaction with basic residues in the enzyme's active site, while the fluorinated aromatic ring and the cyclopropylmethoxy tail can occupy hydrophobic pockets, contributing to high binding affinity and selectivity.

Mechanism of SCD Inhibition and Therapeutic Rationale

Caption: The role of SCD1 in lipid metabolism and its inhibition.

Inhibition of SCD leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to cell death in cancer cells that are highly dependent on de novo lipogenesis[5]. This provides a compelling rationale for the development of SCD inhibitors as anti-cancer agents.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Predicted Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).

-

δ ~7.7-7.9 ppm (m, 1H): Aromatic proton ortho to the carboxylic acid.

-

δ ~6.8-7.0 ppm (m, 2H): Aromatic protons meta and para to the carboxylic acid.

-

δ ~3.9 ppm (d, 2H): Methylene protons of the cyclopropylmethoxy group.

-

δ ~1.2-1.4 ppm (m, 1H): Methine proton of the cyclopropyl group.

-

δ ~0.5-0.7 ppm (m, 2H): Methylene protons of the cyclopropyl group.

-

δ ~0.3-0.5 ppm (m, 2H): Methylene protons of the cyclopropyl group.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165-167 ppm: Carboxylic acid carbon.

-

δ ~160-164 ppm (d, J ≈ 250 Hz): Carbon attached to fluorine.

-

δ ~158-160 ppm: Carbon attached to the cyclopropylmethoxy group.

-

δ ~130-132 ppm: Aromatic CH.

-

δ ~110-115 ppm: Aromatic CH.

-

δ ~100-105 ppm: Aromatic CH.

-

δ ~73-75 ppm: Methylene carbon of the cyclopropylmethoxy group.

-

δ ~10-12 ppm: Methine carbon of the cyclopropyl group.

-

δ ~3-5 ppm: Methylene carbons of the cyclopropyl group.

Mass Spectrometry (ESI-):

-

m/z: 209.06 [M-H]⁻

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV at 254 nm.

A single, sharp peak should be observed, and the purity should be ≥95% for use in most research and development applications.

Conclusion

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a high-value synthetic intermediate with significant potential in drug discovery. Its rational design, combining the beneficial properties of fluorine and a cyclopropylmethoxy group, makes it an ideal starting material for the synthesis of complex molecules targeting a range of diseases. The robust synthetic protocol and clear applications outlined in this guide provide a solid foundation for researchers to incorporate this versatile building block into their programs, accelerating the discovery of novel and effective therapeutics.

References

-

Theodoropoulos, P. C., et al. (2016). Discovery of tumor-specific irreversible inhibitors of stearoyl CoA desaturase. Nature Chemical Biology, 12(4), 218–225. [Link]

-

Theodoropoulos, P. C., et al. (2016). Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase. PMC. [Link]

-

Electronic Supplementary Information for "A mild and general method for the synthesis of carboxylic acids from aryl halides and CO₂". The Royal Society of Chemistry. [Link]

- CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.

-

Sultana, N., et al. (2017). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 5(11), 2320-9186. [Link]

-

4-Cyclopropyl-2-fluorobenzoic acid. PubChem. [Link]

-

Sultana, N., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

-

Supplementary Information for "Visible-Light-Induced Carboxylation of Aryl Halides with CO₂". The Royal Society of Chemistry. [Link]

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Fatty Acid Bile Acid Conjugate Inhibits Hepatic Stearoyl Coenzyme A Desaturase and Is Non-atherogenic. Archives of Medical Research. [Link]

- DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.

- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.

-

Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth. PubMed Central. [Link]

- US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

-

p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]

-

Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth. PubMed Central. [Link]

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

4-Fluorobenzoic Acid. PubChem. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

Sources

- 1. globalscientificjournal.com [globalscientificjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Please allow the option of selecting which section is scored as "experimental" or provide two scores [7sage.com]

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This whitepaper provides a comprehensive, in-depth guide to the structural elucidation of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. It is designed to offer not just a methodology, but a strategic and logical framework for confirming the molecular structure of novel small molecules. This document emphasizes the rationale behind experimental choices and the integration of data from multiple analytical techniques to achieve unambiguous structural confirmation, grounded in authoritative scientific principles.

In the realm of drug discovery and materials science, the precise chemical structure of a molecule is its defining characteristic. The compound 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid incorporates several key functionalities: a carboxylic acid, a fluoroaromatic ring, and a cyclopropylmethoxy ether. This combination of features necessitates a rigorous and multi-faceted approach to its structural elucidation to ensure its identity and purity. This guide outlines a systematic workflow, from initial spectroscopic analysis to the final, definitive confirmation of the molecular architecture.

Experimental Blueprint: A Multi-Technique Approach

The core of our elucidation strategy lies in the synergistic use of multiple analytical techniques. This approach provides a self-validating system where each piece of data corroborates the others, leading to a high degree of confidence in the final structural assignment.

Spectroscopic and Spectrometric Core Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As the cornerstone of small molecule structure determination, a comprehensive suite of NMR experiments is essential.

-

¹H NMR: To identify the number, connectivity, and chemical environment of all protons. Aromatic protons are expected to resonate in the 6.5-8.0 ppm range, while the acidic proton of the carboxylic acid should appear as a broad singlet around 12 ppm.[1][2][3][4]

-

¹³C NMR (with DEPT): To determine the number of unique carbon environments and differentiate between methyl, methylene, methine, and quaternary carbons. Aromatic carbons typically absorb between 110 and 150 ppm.[1][3][5]

-

2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which are critical for assembling the molecular framework.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for identifying key functional groups.

-

We anticipate a broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹.[2][6][7]

-

A strong C=O stretch between 1690 and 1760 cm⁻¹ is also characteristic of a carboxylic acid.[2][6][8]

-

Aromatic C-H and C=C stretching vibrations, as well as C-O and C-F stretches, will provide further structural confirmation.[4]

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the elemental composition of the molecule.[9][10] By providing a highly accurate mass measurement, a definitive molecular formula can be established.[10] Analysis of the fragmentation pattern can also yield valuable structural insights.[9][11]

Elucidation Workflow Diagram

Caption: A logical workflow for the structural elucidation of a novel small molecule.

Data Synthesis and Structural Confirmation

This section details the expected outcomes from each analytical technique and how they collectively contribute to the final structural assignment.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol).

-

Ionization: Electrospray ionization (ESI) is employed, typically in negative ion mode to observe the [M-H]⁻ ion.

-

Mass Analysis: The sample is analyzed using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

Anticipated Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₁FO₃[12] |

| Exact Mass | 210.0692 u |

| Observed [M-H]⁻ (m/z) | ~209.0614 |

The confirmation of the expected molecular formula with high mass accuracy is the first critical step in the elucidation process.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

-

Sample Preparation: A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The frequencies of key absorption bands are identified and assigned to their corresponding functional groups.

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid[2][6][7] |

| ~3080 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (Cyclopropyl) |

| 1710-1680 | C=O stretch | Carboxylic Acid[2][6][8] |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Ether and Carboxylic Acid |

| ~1100 | C-F stretch | Fluoroaromatic |

The presence of these characteristic absorption bands provides strong evidence for the proposed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: A full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) is performed on a high-field spectrometer.

-

Data Processing and Analysis: The resulting spectra are processed and all signals are assigned based on their chemical shifts, multiplicities, and correlations.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| ~11.5 | br s | 1H | COOH |

| ~7.9 | dd | 1H | Aromatic H |

| ~6.8 | m | 2H | Aromatic H |

| ~3.9 | d | 2H | O-CH₂ |

| ~1.3 | m | 1H | Cyclopropyl CH |

| ~0.7 | m | 2H | Cyclopropyl CH₂ |

| ~0.4 | m | 2H | Cyclopropyl CH₂ |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 Signal | Proposed Assignment |

| ~169 | No Signal | C=O |

| ~164 (d) | No Signal | C-F |

| ~161 | No Signal | C-O |

| ~126 (d) | Positive | Aromatic CH |

| ~114 | No Signal | Aromatic C |

| ~111 (d) | Positive | Aromatic CH |

| ~104 (d) | Positive | Aromatic CH |

| ~71 | Negative | O-CH₂ |

| ~11 | Positive | Cyclopropyl CH |

| ~4 | Negative | Cyclopropyl CH₂ |

The collective data from these NMR experiments will allow for the unambiguous assignment of every atom in the molecule, confirming the overall connectivity and substitution pattern.

Conclusion: Unambiguous Structural Confirmation

Through the systematic and logical application of HRMS, FTIR, and a comprehensive set of NMR experiments, the chemical structure of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid can be unequivocally determined. This integrated analytical approach ensures a high level of scientific rigor and provides the foundational certainty required for subsequent research and development activities.

References

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

-

JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

NISCAIR Online Periodicals Repository. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

National Taiwan University. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

Sources

- 1. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 11. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 12. chemscene.com [chemscene.com]

A Technical Guide to 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, a key fluorinated building block in modern medicinal chemistry. We will begin by defining its core physicochemical properties, anchored by its precise molecular weight, and then explore its synthesis, mechanistic considerations, and significant applications in drug discovery. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support advanced research and development activities.

Core Physicochemical Properties

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, modified with a fluorine atom at the 2-position and a cyclopropylmethoxy group at the 4-position. These substitutions are not arbitrary; they are strategically incorporated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1]

The foundational quantitative descriptor for any chemical entity is its molecular weight. For 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, this value is critical for stoichiometric calculations in synthesis, analytical characterization, and registration.

Molecular Weight: 210.20 g/mol [2]

A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Key Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 210.20 g/mol | [2] |

| Molecular Formula | C₁₁H₁₁FO₃ | [2] |

| CAS Number | 742086-08-4 | [2] |

| IUPAC Name | 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid | |

| Physical Form | White to yellow powder or crystals | [3] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [2] |

| LogP | 2.31 |[2] |

The structure of the molecule is visualized below in Figure 1.

Figure 1: 2D Structure of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid proceeds via a Williamson ether synthesis. This method is favored for its reliability and relatively high yields. The key precursor is 2-fluoro-4-hydroxybenzoic acid, which is commercially available.

The reaction involves the deprotonation of the phenolic hydroxyl group on the precursor by a suitable base, creating a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic cyclopropylmethyl halide (typically bromide), resulting in the formation of the desired ether linkage.

Causality of Reagent Choice:

-

Base: Potassium carbonate (K₂CO₃) is a commonly used base. It is strong enough to deprotonate the phenol but not the carboxylic acid, providing selectivity. Its heterogeneous nature in solvents like DMF or acetone allows for easy removal by filtration post-reaction.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), enhancing the nucleophilicity of the phenoxide anion without participating in the reaction.

-

Electrophile: (Bromomethyl)cyclopropane is a highly effective electrophile for this transformation due to the good leaving group potential of the bromide ion.

The overall workflow for this synthesis is depicted in Figure 2.

Figure 2: General Synthesis Workflow

Applications in Drug Discovery and Development

Fluorinated organic compounds are of immense interest in medicinal chemistry.[1] The inclusion of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1] 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid serves as a crucial building block for introducing a fluorinated and sterically constrained moiety into larger, more complex molecules.

-

Metabolic Stability: The cyclopropyl group is known to be resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. The adjacent ether linkage can "shield" the 4-position of the phenyl ring, preventing para-hydroxylation, a common metabolic pathway.

-

Conformational Rigidity: The cyclopropyl group introduces a degree of conformational rigidity. In drug design, this can be advantageous for locking a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a biological target.

-

Improved Pharmacokinetics: The overall physicochemical properties imparted by this building block can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of the final active pharmaceutical ingredient (API). Fluorobenzoic acid derivatives, in general, are used to enhance the properties of drug candidates.

This building block is frequently cited in patents for the synthesis of inhibitors targeting various enzymes and receptors implicated in oncology, inflammation, and metabolic diseases.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis and characterization.

Protocol 4.1: Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Materials and Reagents:

-

2-Fluoro-4-hydroxybenzoic acid (1.0 eq)

-

(Bromomethyl)cyclopropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hydrochloric Acid (HCl), 2M solution

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq).

-

Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of starting material).

-

Begin vigorous stirring and add (bromomethyl)cyclopropane (1.2 eq) to the mixture.

-

Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4][5]

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Acidify the aqueous mixture to a pH of ~2 using 2M HCl. A precipitate should form.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a white or off-white solid.

Protocol 4.2: Characterization and Quality Control (Self-Validating System)

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This creates a self-validating system where the data from each method corroborates the others.

Table 2: Expected Analytical Characterization Data

| Technique | Purpose | Expected Result |

|---|---|---|

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Peaks corresponding to the aromatic protons, the -OCH₂- methylene protons, and the cyclopropyl protons with appropriate chemical shifts, multiplicities, and integrations. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for all 11 unique carbon atoms, including the carboxyl carbon, aromatic carbons, and aliphatic carbons of the cyclopropylmethoxy group. |

| LC-MS | Purity assessment and mass confirmation. | A major peak in the chromatogram (purity >95%) with a corresponding mass spectrum showing the [M-H]⁻ ion at m/z ≈ 209.2 or the [M+H]⁺ ion at m/z ≈ 211.2. |

| Melting Point | Purity and identity check. | A sharp melting point consistent with literature values. |

| FT-IR | Functional group identification. | Characteristic absorptions for O-H (broad, carboxylic acid), C=O (strong, carboxylic acid), C-O (ether), and C-F bonds. |

Conclusion

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a high-value chemical intermediate whose precise molecular weight of 210.20 g/mol is the starting point for its utility. Its thoughtfully designed structure, combining fluorine and a cyclopropylmethoxy group, provides significant advantages in medicinal chemistry. The robust and scalable synthesis, coupled with its favorable impact on the pharmacokinetic properties of derivative compounds, ensures its continued relevance as a critical building block for the development of next-generation therapeutics.

References

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (CAS No. 742086-08-4), a key building block in modern medicinal chemistry.[1] Aimed at researchers, scientists, and drug development professionals, this document details the compound's structural features, analytical characterization, and the scientific rationale behind its experimental evaluation. We delve into its acidity (pKa), lipophilicity (LogP), and solubility, contextualizing these parameters within the drug discovery framework. Furthermore, this guide outlines detailed protocols for spectroscopic identification and chromatographic purity assessment, emphasizing methods that ensure data integrity and reproducibility. The insights herein are intended to facilitate informed decision-making in synthesis, formulation, and preclinical development involving this versatile fluorinated benzoic acid derivative.

Introduction: Strategic Importance in Medicinal Chemistry

The strategic incorporation of fluorine and conformationally restricted moieties, such as cyclopropyl groups, is a cornerstone of modern drug design.[2][3] These substitutions can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid embodies this strategy, merging three critical pharmacophoric elements: a carboxylic acid for ionic interactions, a 2-fluoro substituent for modulating acidity and blocking metabolic attack, and a cyclopropylmethoxy group for enhancing potency and optimizing physicochemical properties.

Chemical Identity

-

IUPAC Name: 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

-

CAS Number: 742086-08-4[1]

-

Molecular Formula: C₁₁H₁₁FO₃[1]

-

Molecular Weight: 210.20 g/mol [1]

-

Chemical Structure:

(Image generated for illustrative purposes)

Significance in Research and Development

Fluorinated benzoic acids are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2][4] The specific combination of substituents in 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid makes it an attractive starting material for developing novel therapeutics. The 2-fluoro substituent, being a strong electron-withdrawing group, significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analog, a property that governs its ionization state in physiological environments and its potential for salt formation.[5] The cyclopropylmethoxy tail offers a balance of lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[3]

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is paramount for predicting its behavior in biological systems and for guiding formulation development.

Summary of Physicochemical Parameters

| Property | Value | Significance in Drug Development | Source |

| Molecular Weight | 210.20 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. | [1] |

| Calculated LogP | 2.31 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. | [1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Suggests good potential for oral absorption and cell membrane penetration. | [1] |

| Hydrogen Bond Donors | 1 | Influences solubility and interactions with biological targets. | [1] |

| Hydrogen Bond Acceptors | 2 | Affects solubility and receptor binding potential. | [1] |

| Rotatable Bonds | 4 | Contributes to conformational flexibility and target binding. | [1] |

| Physical Form | White to yellow powder or crystals | Important for handling, storage, and formulation processes. |

Acidity and Ionization (pKa)

The pKa of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, the pKa is primarily influenced by the carboxylic acid group.

-

Expert Insight: The presence of the fluorine atom at the ortho-position (position 2) significantly increases the acidity (lowers the pKa) compared to benzoic acid (pKa ≈ 4.2) or 4-fluorobenzoic acid (pKa ≈ 4.15).[5][6] This is due to the powerful inductive electron-withdrawing effect of fluorine, which stabilizes the resulting carboxylate anion. A lower pKa means the compound will be predominantly in its ionized (deprotonated) form at physiological pH (≈7.4), which typically enhances aqueous solubility but may decrease passive diffusion across cell membranes. This characteristic is crucial for designing intravenous formulations and for predicting its behavior in the acidic environment of the stomach versus the more neutral environment of the intestine.

Lipophilicity (LogP)

The partition coefficient (LogP) measures the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. It is a key indicator of a drug's ability to cross biological membranes.

-

Expert Insight: The calculated LogP of 2.31 suggests that 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid strikes a favorable balance between lipophilicity and hydrophilicity.[1] The cyclopropylmethoxy group contributes to the lipophilic character, which is essential for membrane permeation, while the ionizable carboxylic acid and the polar ether linkage ensure sufficient aqueous solubility for dissolution and transport in bodily fluids. This balanced profile is often a target in drug design to optimize both absorption and distribution.

Solubility Profile

Solubility is a prerequisite for absorption and pharmacological activity.

-

Expert Insight: As a carboxylic acid, the solubility of this compound is highly pH-dependent. It is expected to have low solubility in acidic aqueous media (like simulated gastric fluid) where it exists predominantly in its neutral, protonated form. Conversely, its solubility will increase significantly in neutral to basic media (like simulated intestinal fluid) as it deprotonates to form the more soluble carboxylate salt. In organic synthesis and purification, it is likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[6][7]

Spectroscopic and Structural Characterization

Rigorous structural confirmation is the foundation of any chemical research and development program. A multi-technique approach ensures unambiguous identification and guards against isomeric confusion.

Workflow for Structural Verification

The following workflow represents a robust, self-validating system for confirming the chemical identity and purity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Caption: A typical workflow for the comprehensive characterization of a chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Key expected signals would include the carboxylic acid proton (a broad singlet, typically >10 ppm), aromatic protons on the benzene ring (doublets and multiplets between 7-8 ppm), the methylene protons of the methoxy group (-OCH₂-, a doublet), the cyclopropyl methine proton (-CH-), and the cyclopropyl methylene protons (-CH₂-).

-

¹³C NMR: Characteristic signals would appear for the carbonyl carbon (C=O, ~165-170 ppm), aromatic carbons (including the carbon directly bonded to fluorine, showing a large C-F coupling constant), the ether methylene carbon (-OCH₂-), and the unique carbons of the cyclopropyl ring.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups.

-

O-H Stretch: A very broad absorption from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid, expected around 1700-1720 cm⁻¹.

-

C-O Stretch: Signals corresponding to the ether linkage and the carboxylic acid C-O bond.

-

C-F Stretch: An absorption in the fingerprint region, typically around 1200-1300 cm⁻¹, indicative of the aryl-fluoride bond.

Analytical Methodologies for Quality Control

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates and APIs.[8][9]

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol is designed as a starting point for method development and must be fully validated for its intended use.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

-

Trustworthiness through System Suitability: Before sample analysis, the chromatographic system must pass a System Suitability Test (SST). This involves injecting a standard solution multiple times (typically n=5) and verifying that key parameters meet predefined criteria. This ensures the system is performing correctly and that the results will be reliable.

-

Tailing Factor: Must be ≤ 2.0 for the main peak, ensuring good peak shape.

-

Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%, demonstrating injection precision.

-

Theoretical Plates: Should be > 2000, indicating column efficiency.

-

Workflow: HPLC Method Validation

A validated method provides documented proof that it is fit for its purpose.

Caption: Key parameters for validating an analytical HPLC method.

Stability and Degradation Profile

-

Expert Insight: 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is expected to be a stable crystalline solid under standard storage conditions (room temperature, sealed from moisture). The primary points of potential chemical instability would be related to the carboxylic acid group, which could undergo decarboxylation at very high temperatures, although this is unlikely under normal conditions. The ether linkage is generally stable, but forced degradation studies (e.g., exposure to strong acids/bases, high heat, oxidizing agents, and light) should be performed to identify potential degradants, which is a critical step in API development as mandated by regulatory agencies.

Conclusion

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a well-defined chemical entity with a compelling profile for use in drug discovery and development. Its physicochemical properties—moderate lipophilicity, tunable solubility via pH, and structural features designed for metabolic stability—make it an exemplary building block. The analytical methods and workflows described in this guide provide a robust framework for ensuring its quality and identity. A thorough understanding of these foundational characteristics is essential for any scientist aiming to leverage this compound in the creation of novel, safe, and effective medicines.

References

-

PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]

-

PubMed. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

-

PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Biological activity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

An In-Depth Technical Guide to the Prospective Biological Activity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. As a novel small molecule with limited publicly available data, this document serves as a forward-looking resource for researchers, scientists, and drug development professionals. By analyzing the bioactivity of structurally analogous compounds, we hypothesize potential therapeutic applications and delineate a rigorous, multi-stage research plan to elucidate its mechanism of action and pharmacological potential. This guide offers detailed experimental protocols, from initial in vitro screening to more complex cell-based assays, to systematically characterize the biological profile of this compound. Our objective is to provide a foundational roadmap for the scientific community to unlock the therapeutic promise of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Introduction and Current Landscape

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a synthetic organic compound featuring a cyclopropylmethoxy group and a fluorine atom on a benzoic acid scaffold. While the biological properties of this specific molecule are not yet extensively documented in peer-reviewed literature, the constituent chemical motifs suggest several promising avenues for investigation. The presence of a cyclopropyl group can enhance metabolic stability and binding affinity, while the fluorinated benzoic acid moiety is a common feature in various pharmacologically active agents.

Analysis of structurally related compounds provides a logical starting point for hypothesizing the potential bioactivity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. For instance, a similar molecule, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, has demonstrated notable inhibitory effects on TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in pulmonary fibrosis.[1] This suggests that 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid may also possess anti-fibrotic properties. Furthermore, derivatives of fluorobenzoic acid have been explored for a range of biological activities, including antioxidant and anti-inflammatory effects.

This guide will, therefore, focus on a proposed research plan to systematically evaluate the biological activity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, with a primary focus on its potential as an anti-fibrotic and anti-inflammatory agent.

Hypothesized Biological Activity and Mechanism of Action

Based on the available data for structurally similar compounds, we propose the following primary hypothesis for the biological activity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid:

Primary Hypothesis: 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid acts as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, thereby mitigating pro-fibrotic cellular responses.

The TGF-β signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is a hallmark of fibrotic diseases. The proposed mechanism of action is illustrated in the following signaling pathway diagram.

Caption: Proposed inhibition of the TGF-β signaling pathway by 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Proposed Research Plan: A Step-by-Step Technical Guide

To systematically evaluate the biological activity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, we propose a phased research plan.

Phase 1: In Vitro Biochemical and Cellular Screening

This initial phase aims to determine the compound's direct effects on key molecular targets and cellular functions in a controlled environment.

-

Objective: To determine if 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid directly inhibits the kinase activity of TGF-β receptor type I (TGFβRI/ALK5).

-

Methodology:

-

Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a dilution series of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (e.g., 0.01 µM to 100 µM).

-

In a 96-well plate, combine recombinant human ALK5 kinase, a suitable substrate (e.g., casein), and ATP.

-

Add the diluted compound to the reaction mixture and incubate at 30°C for 1 hour.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

-

-

Objective: To assess the cytotoxic effects of the compound on relevant cell lines.

-

Methodology (MTT Assay):

-

Seed human lung adenocarcinoma cells (A549) or normal human lung fibroblasts (IMR-90) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (e.g., 0.1 µM to 200 µM) for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Phase 2: Cell-Based Functional Assays

This phase will investigate the compound's effects on cellular processes relevant to fibrosis.

-

Objective: To evaluate the ability of the compound to inhibit TGF-β1-induced EMT in epithelial cells.

-

Methodology:

-

Culture A549 cells to 70-80% confluency.

-

Pre-treat the cells with various concentrations of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid for 1 hour.

-

Induce EMT by adding recombinant human TGF-β1 (e.g., 10 ng/mL) and incubate for 48 hours.

-

Assess changes in cell morphology using phase-contrast microscopy.

-

Analyze the expression of EMT markers by Western blotting or immunofluorescence staining for E-cadherin (epithelial marker) and Vimentin (mesenchymal marker).

-

-

Objective: To determine if the compound inhibits the phosphorylation of Smad2/3, key downstream effectors of TGF-β signaling.

-

Methodology:

-

Treat A549 cells with 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid for 1 hour, followed by stimulation with TGF-β1 for 30 minutes.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Smad2, total Smad2, and GAPDH (loading control).

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: Workflow for Western blot analysis of Smad signaling.

Phase 3: Ex Vivo and In Vivo Studies

Should the in vitro and cell-based assays yield promising results, the following advanced studies would be warranted.

-

Objective: To assess the anti-fibrotic effects of the compound in a more physiologically relevant ex vivo model.

-

Methodology:

-

Prepare PCLS from human or rodent lungs.

-

Culture the slices and induce fibrosis using a cocktail of pro-fibrotic stimuli (e.g., TGF-β1, PDGF).

-

Treat the PCLS with 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

-

After the treatment period, assess fibrotic markers such as collagen deposition (Sirius Red staining) and α-smooth muscle actin (α-SMA) expression (immunohistochemistry).

-

-

Objective: To evaluate the therapeutic efficacy of the compound in a preclinical animal model.

-

Methodology:

-

Induce pulmonary fibrosis in mice using intratracheal administration of bleomycin.

-

Administer 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (e.g., via oral gavage) at different doses.

-

After a defined period (e.g., 21 days), sacrifice the animals and collect lung tissue.

-

Assess the extent of fibrosis using histological staining (Masson's trichrome) and by measuring hydroxyproline content.

-

Analyze inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF).

-

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard deviation (SD) from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA).

Table 1: Summary of Proposed In Vitro Assays and Expected Outcomes

| Assay | Cell Line/System | Key Parameter(s) Measured | Expected Outcome for an Active Compound |

| ALK5 Kinase Assay | Recombinant Human ALK5 | IC50 (µM) | Low micromolar or nanomolar IC50 value |

| MTT Assay | A549, IMR-90 | Cell Viability (%), CC50 (µM) | High CC50 value (low cytotoxicity) |

| EMT Assay (Western Blot) | A549 | E-cadherin (upregulation), Vimentin (downregulation) | Reversal of TGF-β1-induced changes in EMT markers |

| Smad Signaling (Western Blot) | A549 | Ratio of p-Smad2 to Total Smad2 | Dose-dependent decrease in Smad2 phosphorylation |

Conclusion and Future Directions

This technical guide outlines a comprehensive and logical pathway for the investigation of the biological activity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. The proposed research plan, beginning with fundamental in vitro assays and progressing to more complex models, provides a robust framework for elucidating its mechanism of action and therapeutic potential, particularly in the context of fibrotic diseases. The successful execution of these studies will not only characterize a novel chemical entity but also potentially contribute a new therapeutic candidate for a range of debilitating diseases.

References

-

Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. [Link]

Sources

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid literature review

An In-Depth Technical Guide to 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid: Synthesis, Properties, and Therapeutic Potential

Introduction

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to developing novel therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles. 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (CAS No. 742086-08-4) emerges as a compound of significant interest for researchers and medicinal chemists. This fluorinated benzoic acid derivative combines several key structural features—a carboxylic acid handle for synthetic elaboration, a fluorine substituent to modulate electronic and metabolic properties, and a cyclopropylmethoxy group to influence lipophilicity and stability.

This technical guide provides a comprehensive analysis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, designed for scientists and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the significance of its structural motifs, and its potential therapeutic applications, drawing insights from closely related analogs.

Physicochemical Properties and Structural Analysis

The utility of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid in medicinal chemistry stems directly from the interplay of its distinct structural components. Understanding these properties is crucial for its effective application in synthesis and drug design.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 742086-08-4 | [1] |

| Molecular Formula | C₁₁H₁₁FO₃ | [1] |

| Molecular Weight | 210.20 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| LogP (Calculated) | 2.3127 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 4 | [1] |

| Physical Form | White to yellow powder or crystals |

Structural Moiety Analysis

-

The Benzoic Acid Core : The carboxylic acid group is the primary functional handle for synthetic transformations. It readily participates in amide bond formation, a cornerstone of medicinal chemistry, allowing for its conjugation to various amine-containing fragments to build a diverse library of compounds.

-

The 2-Fluoro Substituent : The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[2][3] The ortho-fluorine atom in this molecule exerts a powerful influence through:

-

Metabolic Stability : Fluorine can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.

-

Binding Affinity : The high electronegativity of fluorine can alter the acidity (pKa) of the carboxylic acid and create favorable dipole-dipole or hydrogen bond interactions with biological targets like enzymes and receptors.[2]

-

Conformational Control : The steric bulk and electronic effects of the fluorine atom can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

-

-

The 4-Cyclopropylmethoxy Group : This ether-linked moiety is more than a simple lipophilic group.

-

Metabolic Resistance : The cyclopropyl ring is metabolically robust and, when positioned at the para-position, it effectively shields the aromatic ring from common metabolic pathways like para-hydroxylation.

-

Improved Physicochemical Properties : The cyclopropyl group acts as a "lipophilic hydrogen bond donor" and can improve permeability and solubility profiles. It serves as a bioisosteric replacement for larger or less stable groups.[4]

-

Synthesis and Chemical Reactivity

As a molecular building block, the reliable synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is critical. While specific literature on its direct synthesis is sparse, a robust pathway can be designed based on established organometallic techniques frequently used for analogous structures.[5]

Proposed Synthetic Workflow

A logical and scalable approach involves a Grignard reaction with a suitably substituted bromobenzene precursor, followed by carboxylation.

Caption: Proposed synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Experimental Protocol: Synthesis via Grignard Carboxylation

This protocol is adapted from established methods for synthesizing structurally related fluorobenzoic acids.[5] The causality behind each step is critical for success, especially during scale-up.

-

Preparation (Glassware and Atmosphere) :

-

Action : Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Cool under a stream of dry nitrogen.

-

Rationale : Grignard reagents are highly reactive towards water and atmospheric oxygen. Rigorously anhydrous and inert conditions are essential to prevent quenching of the reagent and ensure a high yield.[5]

-

-

Initiation of Grignard Formation :

-

Action : To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine. Add enough anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Rationale : The iodine crystal helps to activate the surface of the magnesium, which is often passivated by a layer of magnesium oxide. The disappearance of the brown iodine color is a visual indicator that the reaction has initiated.[5]

-

-

Formation of the Grignard Reagent :

-

Action : Dissolve 1-bromo-4-(cyclopropylmethoxy)-2-fluorobenzene (1.0 eq.) in anhydrous THF. Slowly add this solution dropwise to the magnesium suspension. Maintain a gentle reflux, using external heating if necessary after the initial exotherm subsides.

-

Rationale : Slow addition of the halide prevents a violent exotherm and minimizes side reactions such as Wurtz coupling. Maintaining reflux ensures the reaction goes to completion.[5]

-

-

Carboxylation :

-

Action : In a separate flask, create a slurry of freshly crushed dry ice (solid CO₂, >3 eq.) in anhydrous THF. Cool this slurry to -78 °C. Slowly transfer the prepared Grignard reagent solution via cannula into the vigorously stirred CO₂ slurry.

-

Rationale : A large excess of CO₂ and a very low temperature are crucial. This maximizes the rate of carboxylation over competing side reactions and prevents the newly formed carboxylate salt from reacting with remaining Grignard reagent.

-

-

Workup and Purification :

-

Action : Allow the reaction mixture to warm to room temperature. Quench by slowly adding 1 M HCl until the aqueous layer is acidic. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-